3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
This compound is a pyridopyrimidine derivative . It is part of a class of molecules that have shown therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . This produces a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . It also contains a trifluoromethyl group and a dimethoxyphenyl group .Scientific Research Applications
Chemical Synthesis and Catalysis
Research on related pyrimidine and triazolo-pyrimidine compounds has demonstrated innovative synthetic routes and catalysis mechanisms. For instance, the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines highlights the importance of catalysis in constructing complex heterocyclic compounds, which could be relevant for the synthesis of "3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Antitumor and Antimicrobial Activities
Several studies have explored the antitumor and antimicrobial potentials of triazolo-pyrimidine derivatives. For instance, enaminones used as building blocks for the synthesis of substituted pyrazoles exhibit significant antitumor and antimicrobial activities (Riyadh, 2011). This suggests that derivatives like "this compound" could also be investigated for similar biological activities.
Synthesis of Fused Azolo-Pyrimidines and Azolo-Purines
The nitration and subsequent reactions of azolo-pyrimidines to form fused azolo-pyrimidines and azolo-purines have been documented, showcasing the versatility of these scaffolds in synthesizing novel compounds with potential biological activities (Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020).
Anticancer Agents with Unique Mechanisms
Research on [1,2,4]triazolo[1,5-a]pyrimidines has shown that these compounds act as anticancer agents by inhibiting tubulin polymerization, offering a unique mechanism of action distinct from that of other anticancer drugs. This highlights the potential of triazolo-pyrimidine derivatives in developing new anticancer therapies with novel targets (Zhang et al., 2007).
Serotonin 5-HT6 Receptor Antagonists
The synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists demonstrate the therapeutic potential of these compounds in treating neurological disorders (Ivachtchenko et al., 2010).
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O2/c1-27-11-4-3-8(5-12(11)28-2)13-16-23-15(21)14-10(26(16)25-24-13)6-9(7-22-14)17(18,19)20/h3-7H,1-2H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPKZXPXSVDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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